2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate
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Overview
Description
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate is an organofluorine compound with the molecular formula C8H10F2O2. It is known for its unique chemical structure, which includes two fluorine atoms and a cyclohexanedione core. This compound is used in various scientific research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate typically involves the fluorination of 4,4-dimethyl-1,3-cyclohexanedione. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoropropanenitrile: Another fluorinated compound with distinct structural and functional characteristics.
Uniqueness
2,2-Difluoro-4,4-dimethyl-1,3-cyclohexanedione monohydrate stands out due to its unique combination of fluorine atoms and cyclohexanedione core. This structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H12F2O3 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,2-difluoro-4,4-dimethylcyclohexane-1,3-dione;hydrate |
InChI |
InChI=1S/C8H10F2O2.H2O/c1-7(2)4-3-5(11)8(9,10)6(7)12;/h3-4H2,1-2H3;1H2 |
InChI Key |
OEZIKTWGHKZHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1=O)(F)F)C.O |
Origin of Product |
United States |
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